ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate

Description

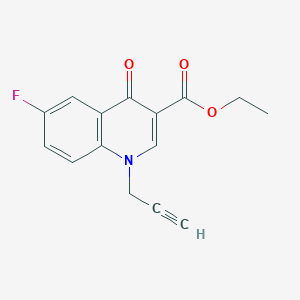

This compound belongs to the 4-oxoquinoline-3-carboxylate class, a scaffold widely explored for antibacterial and pharmacological applications. Its structure features:

- Position 1: A prop-2-yn-1-yl (propargyl) substituent, which distinguishes it from cyclopropyl or alkyl/aryl groups in related compounds.

- Position 6: A fluorine atom, enhancing lipophilicity and antibacterial activity.

- Position 4: A ketone group, critical for binding to bacterial DNA gyrase/topoisomerase IV.

- Position 3: An ethyl ester, a common moiety for improving bioavailability .

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1-prop-2-ynylquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO3/c1-3-7-17-9-12(15(19)20-4-2)14(18)11-8-10(16)5-6-13(11)17/h1,5-6,8-9H,4,7H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXUVSYYZXKEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

3-Fluoroaniline reacts with ethyl 3-oxopentanoate in a high-boiling solvent (e.g., diphenyl ether) under reflux. The mechanism proceeds via enamine formation, followed by intramolecular cyclization to yield the quinoline core. The fluorine substituent directs regioselectivity, positioning it at the 6th position of the quinoline ring.

Key Data:

-

Spectroscopic Validation:

N-1 Propargylation via Alkylation Reactions

The propargyl group at position 1 is introduced through alkylation of the quinoline’s nitrogen. This step requires careful selection of bases and solvents to avoid side reactions.

Sodium Ethoxide-Mediated Alkylation

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate reacts with propargyl bromide in dimethyl sulfoxide (DMSO) using sodium ethoxide as a base. The reaction proceeds at 80–100°C for 12–24 hours.

Optimization Notes:

-

Base: Sodium ethoxide enhances nucleophilicity of the nitrogen without degrading the propargyl group.

-

Solvent: DMSO facilitates polar aprotic conditions, improving reaction kinetics.

Key Data:

-

1H NMR (CDCl3): δ 2.35 (s, 3H, CH3), 4.93 (dd, J = 12, 8.7 Hz, 1H, propargyl-CH2), 7.92 (d, J = 14 Hz, 1H, aromatic).

Alternative Synthetic Routes and Comparative Analysis

Conrad-Limpach Synthesis

An alternative route employs the Conrad-Limpach reaction, where 3-fluoroaniline condenses with ethyl acetoacetate under acidic conditions. However, this method yields lower regioselectivity for the 6-fluoro position compared to Gould-Jacobs.

Microwave-Assisted Cyclization

Recent advancements utilize microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes. For example, heating at 150°C for 15 minutes in N-methylpyrrolidone (NMP) achieves 70% yield.

Table 1: Comparison of Synthetic Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Gould-Jacobs | Diphenyl ether, reflux, 6 h | 62–86 | >95 |

| Sodium Ethoxide | DMSO, 80°C, 24 h | 55–66 | >98 |

| Microwave-Assisted | NMP, 150°C, 15 min | 70 | 97 |

Purification and Analytical Characterization

Column Chromatography

Crude products are purified via silica gel chromatography using methylene chloride/methanol (20:1 v/v) gradients. This step removes unreacted starting materials and byproducts.

Recrystallization

Ethanol or ethyl acetate recrystallization enhances purity. For example, dissolving the crude product in 5% acetic acid followed by neutralization with NaOH yields crystals with 99.2% purity.

Analytical Data:

Challenges and Mitigation Strategies

Regioselectivity in Fluorine Placement

Using meta-substituted anilines ensures fluorine incorporation at the 6th position. Ortho-substituted analogs lead to undesired positional isomers.

Propargyl Group Stability

Propargyl bromide is sensitive to polymerization under basic conditions. Adding inhibitors like hydroquinone (0.1% w/w) suppresses side reactions.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce the quinoline ring or other functional groups.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in various substituted quinoline compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity

Ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate has shown significant antibacterial properties. It acts as an inhibitor of bacterial DNA gyrase, similar to other quinolone antibiotics. This mechanism of action makes it a candidate for the treatment of infections caused by resistant bacterial strains. The compound's structural characteristics enhance its interaction with bacterial enzymes, potentially leading to effective antibiotic therapies .

Anticancer Potential

Research indicates that compounds within the quinoline family, including ethyl 6-fluoro derivatives, exhibit anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further investigations are necessary to elucidate its efficacy and safety profiles in clinical settings .

Agrochemical Applications

Pesticide Development

The unique chemical structure of this compound suggests potential applications in agrochemicals as a pesticide or herbicide. Its ability to interact with biological targets may allow it to function as an effective agent against various agricultural pests and pathogens. Research into its environmental impact and effectiveness is ongoing.

Synthesis and Chemical Properties

The synthesis of ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-y)-1,4-dihydroquinoline-3-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to optimize yields. The compound can be synthesized through methods involving the condensation of appropriate starting materials under specific catalytic conditions .

Comparative Analysis with Related Compounds

To better understand the potential applications and effectiveness of ethyl 6-fluoro derivatives, it is useful to compare them with other compounds in the quinolone class:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| Norfloxacin | Norfloxacin | Fluorine substitution | Broad-spectrum antibacterial |

| Pefloxacin | Pefloxacin | Piperazine ring | Effective against Gram-negative bacteria |

| Ciprofloxacin | Ciprofloxacin | Fluorine and piperazine | Strong DNA gyrase inhibitor |

Ethyl 6-fluoro derivatives are distinct due to their specific substitution patterns that may enhance their antibacterial properties while potentially reducing side effects compared to other quinolone derivatives.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of ethyl 6-fluoro derivatives:

Case Study 1: Antibacterial Efficacy

In vitro studies demonstrated that ethyl 6-fluoro derivatives effectively inhibited the growth of various Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting a strong potential for development as an antibiotic agent .

Case Study 2: Anticancer Activity

A study exploring the anticancer properties of similar quinoline derivatives found that certain structural modifications led to enhanced cytotoxicity against human cancer cell lines. Ethyl 6-fluoro derivatives may share similar pathways, warranting further exploration into their potential as anticancer agents.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-oxo-1-(prop-2-yn-1-yl)-1,4-dihydroquinoline-3-carboxylate involves targeting bacterial proteins essential for survival. Molecular docking studies suggest that it may inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division . By binding to these enzymes, the compound disrupts bacterial DNA processes, leading to cell death.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares key substituents and biological activities of the target compound with analogs:

Pharmacological and Physicochemical Properties

Antibacterial Activity Trends

- Gram-Negative Bacteria : Piperazine-substituted derivatives (e.g., ) show superior activity due to improved solubility and outer membrane penetration.

- Gram-Positive Bacteria : Nitro- and chloro-substituted compounds (e.g., ) exhibit enhanced activity against S. aureus, likely due to increased oxidative stress induction.

- Resistance Mitigation : Propargyl and trifluoromethyl groups may reduce susceptibility to efflux pumps, though direct evidence is lacking .

Key Research Findings

- Position 1 Substituents: Cyclopropyl remains the gold standard for gyrase inhibition, but propargyl and benzyl groups offer novel avenues for overcoming resistance .

- Piperazine at Position 7 : Significantly broadens spectrum but increases metabolic liability .

Q & A

Q. Basic

- NMR : ¹H NMR confirms propargyl protons (δ 2.5–3.0 ppm, triplet) and fluorine coupling (¹⁹F NMR δ -110 to -120 ppm) .

- IR : Strong C=O stretches at 1720 cm⁻¹ (ester) and 1670 cm⁻¹ (quinolone ketone) .

- X-ray crystallography : Monoclinic packing with C–H···O and π-π stacking interactions (3.06–3.53 Å distances) stabilizes the lattice .

How do data discrepancies in reported biological activities arise, and how can researchers address them?

Advanced

Discrepancies stem from:

- Assay variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or cancer cell lines (HeLa vs. MCF-7).

- Solubility factors : Use of DMSO vs. PEG-400 affects compound bioavailability .

Mitigation : - Standardize protocols (CLSI guidelines for antimicrobial tests).

- Use orthogonal assays (e.g., fluorescence-based ATP quantification for cytotoxicity) .

What are the safety protocols for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How does the propargyl group enable post-synthetic modifications via click chemistry?

Advanced

The alkyne moiety undergoes Huisgen cycloaddition with azides (e.g., PEG-azide) to form triazole-linked conjugates for:

- Targeted delivery : Attachment to folate or antibody fragments enhances tumor specificity.

- Probe development : Fluorescent tags (e.g., Cy5-azide) enable cellular tracking .

Conditions : Cu(I) catalyst, room temperature, 12–24 hours in aqueous/organic biphasic systems .

What computational methods predict the compound’s interaction with bacterial DNA gyrase?

Q. Advanced

- Docking studies (AutoDock Vina) : The fluoroquinolone core binds to GyrA S84 and D88 residues, while the propargyl group occupies a hydrophobic pocket .

- MD simulations (GROMACS) : Propargyl flexibility reduces binding energy (-9.2 kcal/mol vs. -7.5 kcal/mol for methyl analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.